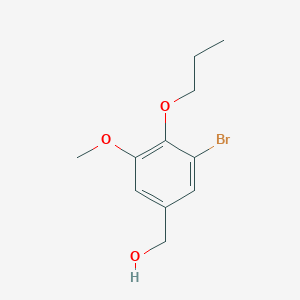
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: is a complex organic compound characterized by the presence of bromine, methoxy, and propoxy groups attached to a phenyl ring, with a methanol group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 4-propoxyphenol followed by methoxylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide, while methoxylation can be performed using methanol and an acid catalyst.
Propoxylation: The propoxy group can be introduced using propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nucleophiles such as sodium iodide, polar aprotic solvents.
Major Products Formed:
Oxidation: (3-Bromo-5-methoxy-4-propoxyphenyl)carboxylic acid.
Reduction: (3-Bromo-5-methoxy-4-propoxyphenyl)methane.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Bromo-5-methoxy-4-propoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: can be compared with other similar compounds, such as:
(3-Bromo-4-propoxyphenyl)methanol: Similar structure but lacking the methoxy group.
(3-Bromo-5-methoxyphenyl)methanol: Similar structure but lacking the propoxy group.
(3-Bromo-4-propoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
This compound .
Propiedades
Fórmula molecular |
C11H15BrO3 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
(3-bromo-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
Clave InChI |
WEDFHWCGHMUKHS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1Br)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















